molecular formula C19H20ClNO4 B11686457 Ethyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate

Ethyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate

Cat. No.: B11686457
M. Wt: 361.8 g/mol
InChI Key: KYTMJBXSWUCHBR-UHFFFAOYSA-N
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Description

ETHYL 4-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE: is a synthetic organic compound with a complex structure It is characterized by the presence of an ethyl ester group, a chlorinated aromatic ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxyacetic Acid Derivative: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetic acid under basic conditions to form 4-chloro-3,5-dimethylphenoxyacetic acid.

    Amidation Reaction: The phenoxyacetic acid derivative is then reacted with 4-aminobenzoic acid ethyl ester in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain ETHYL 4-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: ETHYL 4-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for investigating biological pathways and molecular targets.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of ETHYL 4-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound’s amide linkage and aromatic rings allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

  • ETHYL 4-(3-(4-CHLORO-2,5-DIMETHOXYPHENYL)UREIDO)BENZOATE
  • ETHYL 4-CHLORO-2,5-DIMETHOXYPHENYLCARBAMATE
  • Ethyl 4-Chloro-3,5-diMethylpicolinate

Comparison: ETHYL 4-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C19H20ClNO4

Molecular Weight

361.8 g/mol

IUPAC Name

ethyl 4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C19H20ClNO4/c1-4-24-19(23)14-5-7-15(8-6-14)21-17(22)11-25-16-9-12(2)18(20)13(3)10-16/h5-10H,4,11H2,1-3H3,(H,21,22)

InChI Key

KYTMJBXSWUCHBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C

Origin of Product

United States

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